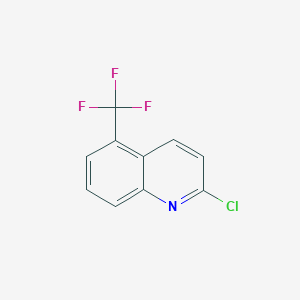![molecular formula C15H17F3O4S B13987214 [4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C14H15F3O4S It is a derivative of cyclohexene, featuring a benzyloxy group and a trifluoromethanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of cyclohexene derivatives with trifluoromethanesulfonic anhydride in the presence of a base. One common method includes the use of lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action for 4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar structure but lacks the benzyloxy group.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a cyclohexene ring.
Uniqueness
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both a benzyloxy group and a trifluoromethanesulfonate ester. This combination allows for versatile reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H17F3O4S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[4-(phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c16-15(17,18)23(19,20)22-14-8-6-13(7-9-14)11-21-10-12-4-2-1-3-5-12/h1-5,8,13H,6-7,9-11H2 |
InChI-Schlüssel |
QQVABHOSEOHGOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CCC1COCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


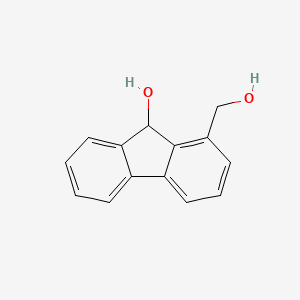
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
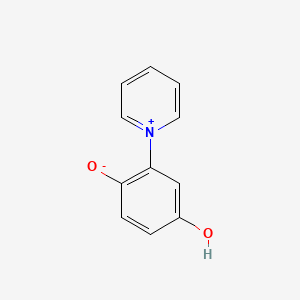
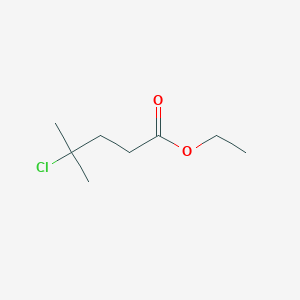
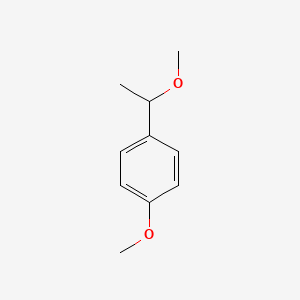

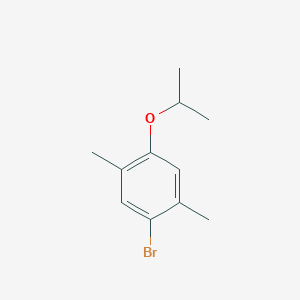

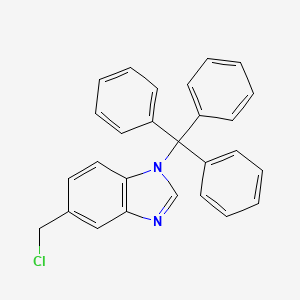

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
